2-Benzyl-3-phenylaziridine
Description
Historical Context of Aziridine (B145994) Discovery and Development
The journey into the world of aziridines began in 1888 with the pioneering work of chemist Siegmund Gabriel, who first synthesized the parent compound, aziridine (also known as ethyleneimine). illinois.eduwikipedia.org This discovery opened the door to a new class of nitrogen-containing heterocycles. Early methods for aziridine synthesis, such as the Wenker synthesis, involved the conversion of beta-amino alcohols to their sulfate (B86663) esters, followed by cyclization with a base. thieme-connect.comchemeurope.comwikipedia.org Another foundational method, the Gabriel-Cromwell reaction, utilizes the reaction of α,β-dihaloketones with amines to produce aziridines. nih.govresearchgate.nettandfonline.com These early synthetic routes, while effective, often required harsh reaction conditions. youtube.com Over the years, significant advancements have led to the development of milder and more general methods for the preparation of these three-membered rings, expanding their accessibility and utility in organic synthesis. illinois.edubenthamdirect.com
Significance of Aziridines in Modern Organic Synthesis
Aziridines are highly valuable building blocks in modern organic synthesis due to their inherent reactivity, which allows for their transformation into a diverse array of more complex nitrogen-containing molecules. benthamdirect.comfiveable.mescispace.com Their utility stems from the high ring strain of the three-membered ring, making them susceptible to ring-opening reactions with a wide range of nucleophiles. illinois.eduwikipedia.org This reactivity provides access to a variety of important functional groups and molecular scaffolds, including amino alcohols, diamines, and various other heterocyclic systems like azetidines, imidazoles, and pyrazines. benthamdirect.comrsc.org Furthermore, the stereochemistry of the aziridine ring can often be controlled, allowing for the synthesis of chiral products, which is of paramount importance in medicinal chemistry and the synthesis of natural products. fiveable.me Several pharmaceutical agents, such as Mitomycin C, incorporate the aziridine moiety, highlighting its significance in drug discovery. wikipedia.orgtechnologynetworks.com
Fundamental Structural Features and Inherent Reactivity of Aziridine Systems
The unique chemical behavior of aziridines is a direct consequence of their distinct structural characteristics. The three-membered ring is highly strained, with bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized atoms. wikipedia.org This inherent strain is the primary driver of their reactivity.
The considerable angle and torsional strain within the aziridine ring makes it energetically favorable to undergo ring-opening reactions. wikipedia.orgnih.gov This high reactivity allows aziridines to act as electrophiles, readily reacting with various nucleophiles to relieve the ring strain. illinois.eduwikipedia.org The presence of substituents on the nitrogen or carbon atoms can influence the regioselectivity and stereoselectivity of these ring-opening reactions. scispace.com Electron-withdrawing groups on the nitrogen atom, for instance, can activate the ring, making it even more susceptible to nucleophilic attack. scispace.com This predictable reactivity makes aziridines versatile intermediates for the synthesis of a wide range of organic compounds. benthamdirect.comscispace.com
A key stereochemical feature of aziridines is the phenomenon of nitrogen inversion, where the nitrogen atom and its substituent rapidly oscillate through a planar transition state. wikipedia.org However, the high activation barrier to nitrogen inversion in the constrained three-membered ring can allow for the isolation of stable, chiral invertomers at room temperature, especially when the nitrogen is substituted with a suitable group. wikipedia.orgstereoelectronics.org This is in contrast to acyclic amines where inversion is typically rapid. wikipedia.org The ability to control and maintain the stereochemistry at the nitrogen center, along with the carbon centers of the ring, is a crucial aspect of aziridine chemistry, enabling their use in asymmetric synthesis. fiveable.meinflibnet.ac.in The inversion barrier can be influenced by the substituents on the nitrogen atom; for example, electronegative substituents tend to raise the inversion barrier. stereoelectronics.org
| Compound Name |
|---|
| 2-Benzyl-3-phenylaziridine |
| Aziridine |
| Ethyleneimine |
| Mitomycin C |
| Azetidines |
| Imidazoles |
| Pyrazines |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1605-08-9 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-benzyl-3-phenylaziridine |
InChI |
InChI=1S/C15H15N/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI Key |
HKLCRSPWWWHDBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
Other CAS No. |
7763-98-6 |
Origin of Product |
United States |
Reactivity and Transformation of 2 Benzyl 3 Phenylaziridine and Its Derivatives
Ring-Opening Reactions of Aziridines
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are valuable intermediates in organic synthesis due to their high ring strain, which facilitates various ring-opening reactions. researchgate.net These reactions can proceed through the cleavage of either a carbon-carbon (C-C) bond or a carbon-nitrogen (C-N) bond, leading to a diverse array of functionalized amine-containing molecules. researchgate.netbioorg.org The reactivity of the aziridine (B145994) ring is significantly influenced by the substituents on both the nitrogen and carbon atoms. nih.gov Electron-withdrawing groups on the nitrogen atom, such as sulfonyl or acyl groups, generally increase the aziridine's reactivity towards nucleophiles. researchgate.net
The regioselectivity of ring-opening reactions is a critical aspect, often dictated by the nature of the substituents on the aziridine ring. For instance, 2-alkyl substituted aziridines typically undergo cleavage of the less sterically hindered C-N bond, while 2-aryl or 2-vinyl substituted aziridines favor cleavage at the more hindered benzylic or allylic C-N bond. researchgate.net
The nucleophilic ring-opening of aziridines is a cornerstone of their synthetic utility, allowing for the introduction of a wide range of functionalities. nih.gov This process involves the attack of a nucleophile on one of the carbon atoms of the aziridine ring, leading to the cleavage of a C-N bond and the formation of a 1,2-bifunctionalized compound. researchgate.net The reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts.
The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted aziridines, such as 2-benzyl-3-phenylaziridine, is a key consideration. The attack of the nucleophile can occur at either of the two-ring carbons. The outcome is influenced by both steric and electronic factors. In many cases, the reaction proceeds via an SN2-type mechanism, where the nucleophile attacks the less substituted carbon atom. iitk.ac.in
Stereochemical control is another crucial aspect of these reactions. The ring-opening of chiral aziridines often proceeds with a high degree of stereospecificity. For instance, an SN2-type attack typically results in an inversion of configuration at the carbon atom being attacked. osaka-u.ac.jp This stereochemical predictability is highly valuable in asymmetric synthesis.
Organolithium Reagents: These are potent carbon nucleophiles that can react with aziridines. libretexts.orglibretexts.org However, their high basicity can sometimes lead to side reactions, such as deprotonation, especially if the aziridine possesses acidic protons. libretexts.orglibretexts.org The reaction of an organolithium reagent with an aziridine typically involves the nucleophilic attack of the carbanionic carbon on one of the aziridine ring carbons, leading to a new carbon-carbon bond. libretexts.org
Organocuprates: Also known as Gilman reagents, organocuprates are softer nucleophiles compared to organolithium reagents and are particularly effective in conjugate addition reactions. masterorganicchemistry.commasterorganicchemistry.com They are prepared by reacting an organolithium compound with a copper(I) salt. masterorganicchemistry.com In the context of aziridine chemistry, organocuprates can be used for ring-opening reactions, often exhibiting high regioselectivity. bioorg.orgmasterorganicchemistry.com
Indoles: Indoles are electron-rich aromatic heterocycles that can act as carbon nucleophiles in Friedel-Crafts-type reactions. The C3 position of indole (B1671886) is particularly nucleophilic and can attack activated aziridines, leading to the formation of 3-substituted indole derivatives. nih.govchalmers.sechemrxiv.org Lewis acids can be employed to promote this reaction by activating the aziridine ring. nih.gov
A study on the C3-alkylation of indoles with maleimides catalyzed by BF3-OEt2 demonstrated the formation of 3-indolylsuccinimides in good yields. nih.gov
Table 1: Reaction of Indole with N-Phenylmaleimide nih.gov
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | None | Acetonitrile | 12 | 0 |
| 2 | I2 | Ethanol | 12 | 25 |
| 3 | Sc(OTf)3 | Acetonitrile | 8 | 55 |
| 4 | In(OTf)3 | Acetonitrile | 8 | 62 |
| 5 | BF3-OEt2 | Acetonitrile | 2 | 92 |
Phosphites: The reaction of cis-2-benzoyl-1-benzyl-3-phenylaziridine with dimethyl phosphite (B83602) at 80 °C resulted in the exclusive attack at the C(3) position, leading to the cleavage of the C(2)-C(3) bond. rsc.org
N- and O-Nucleophiles: Aziridines can be opened by various nitrogen and oxygen nucleophiles. For example, the reaction of 2-aryl-N-tosylaziridines with alcohols in the presence of a Lewis acid affords 1,2-amino ethers. iitk.ac.in Similarly, amines can act as nucleophiles to open the aziridine ring, yielding 1,2-diamines. The reactivity of N-substituted anilines with benzyl (B1604629) bromide has been shown to increase with their basicity. scispace.com
Lewis acids play a crucial role in activating the aziridine ring towards nucleophilic attack. bioorg.orgiitk.ac.in They coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating bond cleavage. researchgate.net This activation allows for ring-opening reactions with a broader range of nucleophiles, including those that are less reactive. iitk.ac.in
The mechanism of Lewis acid-promoted ring-opening can have characteristics of both SN1 and SN2 pathways, depending on the substrate and reaction conditions. iitk.ac.in In the case of 2-aryl-N-tosylaziridines, a Lewis acid-mediated reaction with alcohols proceeds via an SN2-type pathway, leading to nonracemic products with high regioselectivity. iitk.ac.in The use of a catalyst can control the regioselectivity of the ring-opening of disubstituted epoxides, a related class of three-membered heterocycles. umn.edu
A theoretical study on the ring-opening of 2-methylaziridine (B133172) showed that complexation with the Lewis acid BF3 facilitates the nucleophilic attack. researchgate.net
While nucleophilic attack on a ring carbon is the most common mode of aziridine ring-opening, cleavage of the carbon-nitrogen bond can also occur under certain conditions. This can be promoted by various reagents and reaction conditions. For instance, some metal-catalyzed reactions can proceed via oxidative addition of a C-N bond to the metal center.
A nickel-catalyzed C-H coupling of benzamides with aziridines has been shown to proceed with inversion of configuration, suggesting an SN2-type nucleophilic ring-opening pathway involving C-N bond cleavage. osaka-u.ac.jp
Ring Opening via Carbon-Nitrogen Bond Cleavage
Influence of Substituents (e.g., electron-withdrawing groups)
The presence of electron-withdrawing groups on the nitrogen or carbon atoms of the aziridine ring plays a crucial role in its reactivity. For instance, N-substituted aziridines bearing electron-withdrawing groups on both carbon atoms can undergo electrocyclic thermal or photochemical ring-opening to form azomethine ylides. wikipedia.org These ylides are valuable intermediates that can be trapped by a suitable dipolarophile in a 1,3-dipolar cycloaddition reaction. wikipedia.org A computational study has shown that electron-withdrawing groups, such as -Ac, -Ms, -TFA, and -Tf, on the nitrogen atom of aziridines substantially lower the activation energy for ring-opening, with the reduction in the barrier correlating with the electron-withdrawing strength of the substituent. nih.gov
In the context of C-H coupling reactions, the substituents on the aziridine ring control the regioselectivity of the ring-opening. osaka-u.ac.jp For example, nickel-catalyzed C-H coupling of benzamides with aryl- and alkyl-substituted aziridines proceeds via an SN2-type nucleophilic ring-opening pathway, with the regioselectivity being dependent on the nature of the substituents. osaka-u.ac.jp A Hammett plot analysis for the reaction of para-substituted arylaziridines revealed a negative ρ value, suggesting that the C-C bond formation is likely involved in the rate-determining step. osaka-u.ac.jp
The reactivity of benzoquinone derivatives with thiols, which can be seen as analogous to nucleophilic attack on an activated ring, is also heavily influenced by substituents. nih.gov Electron-withdrawing chloro-substituents increase the reactivity towards nucleophilic attack, while electron-donating methyl and t-butyl groups decrease it. nih.gov
Specific to 2-Benzoyl-3-phenylaziridines
The presence of a benzoyl group at the C2 position of the aziridine ring introduces unique reactivity patterns. For example, the thermal reaction of cis-2-benzoyl-1-benzyl-3-phenylaziridine with dimethyl phosphite at 80 °C results in the exclusive cleavage of the C(2)-C(3) bond, with the attack of the phosphite occurring at the C(3) position. rsc.org However, when the reaction is catalyzed by cesium fluoride (B91410), products of the Abramov reaction are obtained with high diastereoselectivity. rsc.org This demonstrates the ability to control the reaction pathway by the choice of reaction conditions.
Ring Opening via Carbon-Carbon Bond Cleavage
The cleavage of the carbon-carbon bond in aziridines, particularly in donor-acceptor (D-A) aziridines, provides a pathway to generate azomethine ylides. sioc-journal.cn These intermediates can then participate in [3+n] cycloaddition reactions with various partners like aldehydes, imines, alkenes, and alkynes. sioc-journal.cn The thermolysis of an N-unsubstituted aziridine, dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate, in toluene (B28343) is an example of a reaction that proceeds through C-C bond cleavage. nih.gov The first reported 1,3-dipolar cycloaddition involving an azomethine ylide generated from thermal C-C bond cleavage of an aziridine ring was the reaction of a trans-2,3-dimethoxycarbonyl-1-arylaziridine with benzaldehyde. nih.gov
Oxidative Ring Opening of Phenyl-Substituted Aziridines
The oxidative ring-opening of phenyl-substituted aziridines can be initiated through the formation of radical cations. nih.gov The substitution pattern on the aziridine ring determines the fate of the resulting radical cation. nih.gov If the nitrogen atom carries a phenyl group, the aziridine radical cation tends to retain its cyclic structure. nih.gov Conversely, if a phenyl group is attached to a carbon atom of the ring and the nitrogen bears an alkyl substituent, oxidation leads to spontaneous ring-opening to form azomethine ylide radical cations. nih.gov An enantioselective oxidative ring-opening reaction of aziridines with α-nitroesters has been developed using cinchona alkaloid amide/nickel(II) catalysts. nitech.ac.jp
Protonation-Induced Ring Opening
The ring-opening of aziridines can also be induced by protonation or by the action of Lewis acids. Due to their ring strain, aziridines are susceptible to ring-opening reactions with a variety of nucleophiles. wikipedia.org This reactivity is fundamental to their application as building blocks in organic synthesis. For instance, N-tosylaziridines react with various nucleophiles in the presence of a Lewis acid like boron trifluoride. wikipedia.org The reaction of N-tosyl-2-phenylaziridine with alkenes in the presence of BF3·Et2O yields substituted pyrrolidines. researchgate.net This reaction proceeds through what can be considered a formal [3+2] cycloaddition, where the aziridine acts as an electron-poor 1,3-dipole. researchgate.net
Cycloaddition Reactions
1,3-Dipolar Cycloaddition via Azomethine Ylides
Azomethine ylides, which are nitrogen-based 1,3-dipoles, are key intermediates in the synthesis of five-membered nitrogen-containing heterocycles such as pyrrolidines and pyrrolines. wikipedia.org These ylides are often generated in situ from the ring-opening of aziridines. wikipedia.orgkoreascience.kr The 1,3-dipolar cycloaddition reaction of an azomethine ylide with a dipolarophile is a powerful, stereoselective, and regioselective method for constructing these heterocyclic systems. wikipedia.orgwikipedia.org
The generation of azomethine ylides from aziridines can be achieved thermally or photochemically, particularly when the aziridine is substituted with electron-withdrawing groups that stabilize the resulting dipole. wikipedia.org The cycloaddition is a concerted process that proceeds suprafacially with respect to both the dipole and the dipolarophile. wikipedia.org The stereochemistry of the aziridine can often be retained in the product, a feature that is particularly useful in asymmetric synthesis. wikipedia.org
The scope of dipolarophiles in these reactions is broad and includes alkenes, alkynes, and carbonyl compounds. nih.govresearchgate.net For example, the reaction of phenyl-substituted aziridines with cyclic enol ethers and allyltrimethylsilane (B147118) in the presence of a catalytic amount of Sc(OTf)3 affords pyrrolidine (B122466) derivatives in high yields and with high regioselectivity. researchgate.net
Base-Promoted Isomerization to Allyl Amines
The isomerization of aziridines to synthetically useful allyl amines can be facilitated by the use of strong bases. While this transformation is not extensively documented for this compound itself, studies on related N-sulfonylated aziridines provide significant insights into this process. The presence of an electron-withdrawing group on the aziridine nitrogen is often crucial for this reaction to proceed efficiently.
Research has demonstrated that N-sulfonyl 2,2-disubstituted aziridines can be isomerized to the corresponding allyl amines with high selectivity using an iridium catalyst, specifically Crabtree's reagent. nih.govorganic-chemistry.org This reaction proceeds under mild conditions and does not require prior activation of the catalyst with hydrogen. nih.gov The proposed mechanism, supported by DFT calculations, involves the initial formation of a carbocation intermediate upon interaction of the aziridine with the unsaturated iridium species. nih.gov This is followed by a metal-mediated tautomerization involving a sequential γ-hydrogen elimination and an N-H reductive elimination to afford the allyl amine product. nih.gov The selectivity for the allyl amine over the corresponding imine is notably high. nih.gov
A study on the base-promoted isomerization of aziridinyl ethers highlighted the importance of the nitrogen substituent. It was found that a tosyl-protected aziridine could be successfully isomerized to the corresponding amino vinyl ether, whereas a benzyl-protected derivative was unreactive under the same conditions. This underscores the role of the electron-withdrawing group in facilitating the deprotonation and subsequent rearrangement.
These findings suggest that an N-sulfonylated derivative of this compound could potentially undergo a similar base-promoted isomerization to yield the corresponding allylic amine. The reaction conditions would likely involve a strong base or a transition metal catalyst to facilitate the ring-opening and subsequent proton transfer.
Table 1: Iridium-Catalyzed Isomerization of N-Sulfonyl Aziridines
| Catalyst | Substrate | Product | Selectivity (Allyl Amine/Imine) | Reference |
| Crabtree's Reagent | N-Sulfonyl 2,2-disubstituted aziridines | Allyl amines | Up to 99/1 | nih.gov |
Cis-Trans Isomerization of Aziridines
The relative stability of cis and trans isomers of 2,3-disubstituted aziridines, such as this compound, is a subject of interest due to its implications for stereoselective synthesis. The interconversion between these isomers can be influenced by thermal or photochemical conditions, as well as the nature of the substituents on both the carbon and nitrogen atoms of the aziridine ring.
Theoretical studies employing molecular orbital calculations have been conducted to investigate the relative stabilities of cis/trans pairs of 2,3-disubstituted aziridines. These studies have revealed that the substituent on the aziridine nitrogen plays a significant role in determining the preferred isomer. There is a general tendency for the 2,3-cis isomer to be more stable when the nitrogen substituent has a tetrahedral geometry.
Furthermore, the steric bulk of the substituents on the aziridine carbons can also influence the relative stability. For instance, bulky groups like phenyl substituents can introduce steric strain that affects the equilibrium between the cis and trans forms. Photochemical conditions can also be employed to induce cis-trans isomerization, as has been demonstrated for other systems such as oxindigo. rsc.org
Ring Rearrangement Reactions
The strained aziridine ring is prone to various rearrangement reactions, which can be initiated thermally or photochemically. These reactions often proceed through the cleavage of one of the ring bonds, leading to the formation of reactive intermediates that can subsequently rearrange to form new cyclic or acyclic structures.
Electrocyclic ring-opening reactions are a common pathway for the rearrangement of aziridines. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is conducted under thermal or photochemical conditions and the number of π-electrons involved in the transition state. youtube.com For a 4π-electron system, such as the ring opening of an aziridinium (B1262131) ylide, thermal conditions would favor a conrotatory process, while photochemical conditions would favor a disrotatory process. youtube.com Conversely, for a 6π-electron system, the selection rules are reversed. youtube.com
While specific examples of thermal or photochemical ring rearrangements of this compound are not extensively detailed in the reviewed literature, the general principles of electrocyclic reactions provide a framework for predicting the potential outcomes of such transformations. The benzyl and phenyl substituents would play a significant role in the stability of the resulting intermediates and the stereochemistry of the final products.
Other Significant Transformations
Beyond isomerization and rearrangement, this compound and its derivatives can undergo a range of other synthetically important transformations, including cross-coupling and ring-expansion reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The aziridine ring can act as an electrophile in transition metal-catalyzed cross-coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the ring-opening of the aziridine by a low-valent transition metal catalyst.
Palladium-catalyzed cross-coupling reactions of aziridines with organoboron reagents have been developed as a powerful tool for the synthesis of β-functionalized amines. nih.govresearchgate.net These reactions often proceed with high regioselectivity and stereospecificity. nih.govresearchgate.net The regioselectivity of the ring-opening can be controlled by the choice of the palladium catalyst and ligands. nih.gov For example, the use of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can direct the nucleophilic attack to either the C2 or C3 position of the aziridine ring. researchgate.net Computational studies have been instrumental in understanding the mechanism and the factors governing the regioselectivity of these reactions. nih.govresearchgate.net These studies suggest that the interaction between the palladium catalyst and the aziridine substrate is key to determining the outcome of the ring-opening step. nih.govresearchgate.net
Table 2: Palladium-Catalyzed Ring-Opening Cross-Coupling of N-Tosyl-2-phenylaziridine with Phenylboronic Acid
| Palladium Catalyst/Ligand | Product | Reference |
| Pd/NHC | C2-arylated product | researchgate.net |
| Pd/PR₃ | C3-arylated product | nih.gov |
Ring-Expansion Strategies to Larger Aza-Heterocyclic Moieties
The strained aziridine ring can be expanded to form larger, more complex aza-heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. These ring-expansion strategies often involve the reaction of the aziridine with a suitable multi-atom component in the presence of a transition metal catalyst.
One such strategy is the rhodium-catalyzed [3+2] cycloaddition of aziridines with alkynes. This reaction provides access to five-membered nitrogen-containing heterocycles. Another approach involves a formal [3+3] ring expansion of bicyclic aziridines with rhodium-bound vinyl carbenes to produce highly substituted dehydropiperidines. This transformation proceeds through the formation of a vinyl aziridinium ylide intermediate, which then undergoes a stereocontrolled rearrangement.
Abramov Reaction with Aziridines
The Abramov reaction, which typically involves the addition of a phosphite to a carbonyl compound, has been shown to occur with certain activated aziridines. A study on the reactivity of cis-2-benzoyl-1-benzyl-3-phenylaziridine with dimethyl phosphite revealed a competition between a ring-opening pathway and the Abramov reaction. rsc.org
Under thermal conditions (80 °C), the reaction led exclusively to ring-opening at the C3 position. However, when the reaction was catalyzed by cesium fluoride (CsF), the products of the Abramov reaction were obtained with high diastereoselectivity (92% de). rsc.org This indicates that the choice of reaction conditions can selectively favor the addition of the phosphite to the carbonyl group over the cleavage of the aziridine ring.
Table 3: Reaction of cis-2-Benzoyl-1-benzyl-3-phenylaziridine with Dimethyl Phosphite
| Conditions | Major Product Type | Diastereomeric Excess (de) | Reference |
| Thermal (80 °C) | Ring-opened aminoketone | - | rsc.org |
| CsF catalyst | Abramov reaction product | 92% | rsc.org |
Stereochemical Aspects and Asymmetric Transformations
Strategies for Diastereoselectivity and Enantioselectivity Control in Aziridine (B145994) Synthesis and Reactions
The synthesis of aziridines, including 2-benzyl-3-phenylaziridine, presents the challenge of controlling stereochemistry at two adjacent carbon centers. Diastereoselectivity (the preference for forming one diastereomer over another, i.e., cis vs. trans) and enantioselectivity (the preference for one enantiomer over its mirror image) are governed by the chosen synthetic route and reagents.
One common approach involves the reaction of sulfur ylides with imines. psu.edu The stereochemical outcome of these reactions is highly dependent on the stability of the ylide used. Research indicates that benzyl-stabilised ylides tend to react irreversibly with imines, whereas ester- and amide-stabilised ylides react reversibly. psu.edu This difference in reversibility accounts for the varying diastereoselectivities observed. For instance, less stabilized ylides often lead to a preference for the trans-aziridine, while more stabilized ylides can favor the cis isomer. psu.edu
Another strategy employs the reaction of diazo compounds with imines. In certain catalytic asymmetric processes, the choice of diazo compound and reaction conditions can completely switch the diastereoselectivity. For example, the reaction of an N-BUDAM-protected imine with α-diazoacetamides can yield pure trans-aziridine acetamides, while the same imine reacting with ethyl diazoacetate under similar conditions can produce the pure cis-aziridine acetate. scispace.com
Furthermore, the nature of the imine substrate itself is crucial. The use of chiral N-tert-butanesulfinyl imines in reactions with benzyl-stabilized sulfur ylides (generated from phenyldiazomethane) typically results in the formation of 2,3-trans-aziridines as the major isomers. semanticscholar.org Similarly, the reaction of trimethylsilyldiazomethane (B103560) with N-sulfonyl imines derived from aromatic aldehydes shows high diastereoselectivity for the cis product. acs.org
Table 1: Diastereoselectivity in Aziridine Synthesis
| Reactants | Catalyst/Reagent | Major Diastereomer | Reference |
|---|---|---|---|
| N-Sulfonyl Imines + Trimethylsilyldiazomethane | - | cis (80:20 to 100:0) | acs.org |
| Imines + Benzyl-stabilised Sulfur Ylides | - | trans | psu.edu |
| Imines + Ester-stabilised Sulfur Ylides | - | cis | psu.edu |
| N-tert-butanesulfinyl Imines + Phenyldiazomethane (B1605601) | Rhodium catalyst + Sulfide (B99878) | trans | semanticscholar.org |
Role of this compound as a Chiral Building Block
Aziridines are highly valuable heterocyclic building blocks due to the ring strain in their three-membered ring, which facilitates ring-opening reactions to produce a variety of nitrogen-containing compounds. jchemlett.com Specifically, chiral derivatives of this compound serve as versatile intermediates in the synthesis of more complex molecules. acs.org
One of the key applications is in [3+2] cycloaddition reactions, where the aziridine ring functions as a masked azomethine ylide. For instance, cis-N-benzyl-2-benzoyl-3-phenylaziridine undergoes thermal or microwave-induced reactions with allenes. acs.orgacs.org The reaction pathway and the structure of the final product are highly dependent on the substituents of the allene (B1206475). Depending on the steric bulk of the allene substituent, the reaction can proceed through either C-C or C-N bond cleavage of the aziridine ring, leading selectively to the formation of highly substituted pyrroles or 4-methylenepyrrolidines. acs.orgacs.org This demonstrates how the inherent structure of the aziridine dictates the outcome of complex cyclizations, solidifying its role as a strategic building block. acs.org
Replacing the benzoyl group at the C-2 position with a carboxylate group, as in N-benzyl-cis-3-phenylaziridine-2-carboxylate, favors C-C bond cleavage to generate an azomethine ylide. This intermediate then undergoes selective 1,3-dipolar cycloaddition with various allenes to exclusively yield 4-methylenepyrrolidines in a site-, regio-, and stereoselective manner. acs.org
Asymmetric Aziridination Methodologies
The direct asymmetric synthesis of the aziridine ring is a highly sought-after transformation. Several methodologies have been developed to achieve high enantioselectivity.
Catalytic aziridination of alkenes is a powerful method. For example, the aziridination of E- and Z-stilbene can be achieved with high stereospecificity using Rh₂(II) catalysts. The reaction of E-stilbene produces the trans-aziridine, while Z-stilbene yields the cis-aziridine, demonstrating that the catalyst facilitates nitrene transfer while retaining the geometry of the original alkene. nih.gov The development of planar chiral rhodium indenyl catalysts has enabled the highly enantioselective aziridination of unactivated terminal alkenes, providing a broad range of enantioenriched aziridines. acs.org
Another important route is the catalytic asymmetric reaction of imines with diazo compounds. psu.edu By employing chiral catalysts, it is possible to generate chiral sulfur ylides in situ from sulfides and diazo compounds, which then react with imines to form aziridines with high enantioselectivity. psu.edu
The use of chiral auxiliaries attached to the imine nitrogen is also a successful strategy. As mentioned, N-tert-butanesulfinyl imines react with sulfur ylides generated from phenyldiazomethane and a rhodium catalyst to afford optically active aziridines in quantitative yield. semanticscholar.org The diastereoselectivity in these reactions can be influenced by the choice of solvent and the sulfide used to generate the ylide. semanticscholar.org
Table 2: Asymmetric Aziridination Methods
| Substrate | Reagent/Catalyst System | Key Outcome | Reference |
|---|---|---|---|
| Stilbenes (E or Z) | Aniline precursor + I(III) oxidant + Rh₂(esp)₂ | Stereospecific formation of trans or cis aziridines | nih.gov |
| Imines | Diazo compound + Chiral sulfide + Metal catalyst | Catalytic and asymmetric synthesis with high enantioselectivity | psu.edu |
| Chiral N-tert-butanesulfinyl Imines | Phenyldiazomethane + Rhodium catalyst + Sulfide | High yield of optically active trans-aziridines | semanticscholar.org |
| Unactivated Alkenes | Planar chiral Rh(III) indenyl catalyst | High enantioselectivity (e.g., 95:5 e.r.) | acs.org |
Stereospecificity in Aziridine Ring-Opening Reactions
The synthetic utility of this compound derivatives is largely defined by the stereospecificity of their ring-opening reactions. The strained three-membered ring can be opened by a variety of nucleophiles, and the stereochemical outcome is often predictable. acs.org
Ring-opening reactions frequently proceed via an S_N2-type mechanism, resulting in an inversion of configuration at the center of attack. For example, the ring-opening of 3-aryl-1-benzylaziridine-2-carboxylates with O-nucleophiles predominantly occurs with inversion of configuration at the C-3 position, especially when the aryl group is electron-poor. researchgate.net This stereospecificity allows for the synthesis of various β-substituted α-amino acid derivatives, such as cysteine, tryptophan, and serine analogues, in a controlled manner. researchgate.net Similarly, ring-opening of C-silylaziridines with nucleophiles like azide (B81097) and thiolate occurs with complete regioselectivity and stereospecificity, with the nucleophile attacking the silyl-bearing carbon. acs.org
However, the stereospecificity can be dependent on the reaction conditions and the substrate. Lewis acid-catalyzed reactions can promote C-C bond cleavage, leading to the formation of an azomethine ylide intermediate. researchgate.net This intermediate can then undergo diastereoselective [3+2] cycloaddition reactions with alkenes to form substituted pyrrolidines. researchgate.net In another example, the thermal reaction of cis-2-benzoyl-1-benzyl-3-phenylaziridine with dimethyl phosphite (B83602) proceeds not by nucleophilic attack at a ring carbon, but exclusively at C(3) with cleavage of the C(2)–C(3) bond. rsc.org
Table 3: Stereochemical Outcomes of Aziridine Ring-Opening
| Aziridine Derivative | Reagent/Nucleophile | Stereochemical Outcome | Reference |
|---|---|---|---|
| N-Tosyl-C-silylaziridines | Azide, Thiolate | Complete regioselectivity and stereospecificity (attack at C-Si) | acs.org |
| 3-Aryl-1-benzylaziridine-2-carboxylates (electron-poor aryl) | O-Nucleophiles (e.g., Acetic Acid) | S_N2 type ring-opening with inversion at C-3 | researchgate.net |
| cis-2-Benzoyl-1-benzyl-3-phenylaziridine | Dimethyl phosphite (thermal) | C(2)-C(3) bond cleavage | rsc.org |
| N-Tosyl-2-phenylaziridine | Alkenes + BF₃·Et₂O | C-C bond cleavage to form azomethine ylide, then diastereoselective [3+2] cycloaddition | researchgate.net |
Stereochemical Assignment and Analysis of this compound Derivatives
The definitive assignment of the stereochemistry of this compound derivatives is accomplished using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. For cis and trans isomers, the coupling constant (³J) between the protons on the aziridine ring (at C-2 and C-3) is diagnostic. A larger coupling constant is typically observed for cis protons, while a smaller coupling constant (e.g., 3.9 Hz) is indicative of a trans configuration. semanticscholar.org
Advanced two-dimensional NMR experiments are used for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and particularly NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. acs.org A NOESY experiment can detect through-space proximity between protons. For example, a cross-peak between the C-2 and C-3 protons would confirm a cis relationship. These spectra provide definitive evidence for the relative stereochemistry of substituents on the aziridine ring. acs.org
For chiral, enantiomerically enriched aziridines, the absolute stereochemistry is often determined by X-ray crystallography of a suitable crystalline derivative. This technique provides an unequivocal three-dimensional structure of the molecule in the solid state. acs.org
Computational and Theoretical Studies on 2 Benzyl 3 Phenylaziridine Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and reactivity of molecules like 2-benzyl-3-phenylaziridine. DFT calculations have been widely applied to investigate the mechanisms of various reactions involving aziridines, including cycloaddition reactions. mdpi.comnih.gov For instance, studies on the cycloaddition of CO2 to aziridines have utilized DFT at the B3LYP/6-31G(d) level to predict activation barriers and Gibbs free energies of activation, thereby identifying the rate-determining steps of the reaction. wu.ac.th
DFT calculations are also crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions. nih.gov By modeling the transition states of different reaction pathways, researchers can determine the most energetically favorable outcomes. mdpi.comnih.gov For example, in the context of [3+2] cycloaddition reactions, DFT has been used to analyze the electronic and free energies associated with various regio- and stereoselective channels. nih.gov Furthermore, DFT methods, such as M06-2X, are employed to study reaction mechanisms in detail, including the investigation of stepwise radical-mediated versus concerted pathways. mdpi.com
The utility of DFT extends to the study of organocatalyzed reactions. In the case of the TBD-organocatalyzed reaction of aziridine (B145994) with CO2, DFT calculations have shown that the first step, the ring-opening of the aziridine, is the rate-determining step. wu.ac.th These computational insights are vital for designing more efficient catalytic systems.
Ab Initio and MP2 Level Theoretical Investigations
High-level ab initio methods, including second-order Møller-Plesset perturbation theory (MP2), provide a detailed understanding of the chemistry of aziridines. acs.orgacs.orgfigshare.com These methods have been employed to study fundamental properties such as nitrogen inversion and ring-opening energetics. acs.orgacs.orgfigshare.com For aziridine and its substituted analogues, MP2 calculations with various basis sets (e.g., 6-31G*, cc-pVDZ) have been used to locate stationary points on the potential energy surface and determine the barriers for nitrogen inversion. acs.orgacs.org
The accuracy of these methods is often benchmarked against experimental data. For example, harmonic vibrational frequencies computed at the MP2/6-31G* level for aziridine are typically found to be 4-7% higher than experimental values, a discrepancy that can be corrected using scaling factors. acs.org The insertion of CO2 into aziridines has also been studied using both DFT (B3LYP) and ab initio (MP2) methods, revealing that the reactivity of aziridines is similar to that of epoxides, proceeding through a concerted mechanism. core.ac.uk
Furthermore, the topology of the molecular charge density in substituted aziridines has been analyzed using MP2 level calculations, providing insights into the electric field gradient at the nitrogen nucleus. cdnsciencepub.com This type of analysis helps to correlate the electronic structure with the reactivity of the aziridine ring.
Mechanistic Elucidation and Reaction Pathway Analysis
For instance, the synthesis of cis-2-benzyl-3-phenylaziridine from dibenzyl ketoxime with lithium aluminum hydride has been mechanistically investigated. oup.com The proposed mechanism involves the slow elimination of hydrogen from an aluminum derivative to form an azirine intermediate, which is then reduced to the final aziridine product. oup.com Similarly, the mechanism of [3+2] cycloaddition reactions of aziridines often involves the formation of a triazoline intermediate, which then extrudes dinitrogen to yield the aziridine product. researchgate.net
Rate-Determining Steps in Cycloaddition Reactions
A key aspect of mechanistic analysis is the identification of the rate-determining step (RDS) of a reaction. In many cycloaddition reactions involving aziridines, the initial ring-opening of the aziridine is found to be the RDS. rsc.org For example, in the cycloaddition of CO2 with aziridines catalyzed by HKUST-1, computational studies at the M06-2X//B3LYP level revealed that the aziridine ring-opening is the rate-determining step for all considered catalytic systems. rsc.org
In palladium-catalyzed ring-opening cross-coupling reactions of aziridines, computational studies have identified transmetalation as the rate-determining step. acs.org DFT calculations have also been used to determine the RDS in the reaction of benzenesulfonyl azides with oxabicyclic alkenes to form aziridines, with the data indicating that the formation of an endo aziridine is the favored pathway. researchgate.net
Below is a table summarizing the calculated activation barriers for the rate-determining steps in various aziridine reactions:
| Reaction | Catalyst/Method | Rate-Determining Step | Activation Barrier (kcal/mol) | Source |
| CO2 Cycloaddition with Aziridine | Cu-HKUST-1 | Aziridine Ring-Opening | 32.90 | rsc.org |
| CO2 Cycloaddition with Aziridine | Zr-HKUST-1 | Aziridine Ring-Opening | 25.09 | rsc.org |
| Reaction of Benzenesulfonyl Azide (B81097) with Oxabicyclic Alkene (endo pathway) | DFT M06-2X/6-311G(d,p) | C-C, C-N Bond Regeneration | 29.1 | researchgate.net |
| Reaction of Benzenesulfonyl Azide with Oxabicyclic Alkene (exo pathway) | DFT M06-2X/6-311G(d,p) | Direct Nitrogen Extrusion | 38.3 | researchgate.net |
| TBD-catalyzed Cycloaddition of Aziridine with CO2 (gas phase) | B3LYP/6-31G(d) | Aziridine Ring-Opening | 46.34 | wu.ac.th |
Conformational Analysis and its Impact on Reactivity
The conformation of the aziridine ring and its substituents plays a critical role in determining the molecule's reactivity and the stereochemical outcome of its reactions. nih.gov NMR and computational studies on aziridine-containing cyclic tetrapeptides have revealed that the conformation of the N-acyl aziridine is a key determinant of the regioselectivity of ring-opening reactions. rsc.orgnih.govsemanticscholar.org
Low-temperature NMR spectroscopy can be used to determine the N-inversion barrier in substituted aziridines, which is often found to be lower than in unsubstituted aziridines. nih.gov This conformational flexibility can influence the accessibility of different reactive conformations. The regioselectivity of nucleophilic ring-opening in N-acyl aziridine systems is thought to be governed by the conformation of the aziridine amide, which is influenced by the low barrier to rotation around the N–C(O) bond. nih.gov
Prediction of Regioselectivity and Stereoselectivity
Computational methods are powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving this compound. bioorg.org By calculating the energies of different transition states, researchers can predict which regio- and stereoisomers will be preferentially formed. nih.gov
In the palladium-catalyzed ring-opening cross-coupling of 2-arylaziridines, computational studies have successfully rationalized the experimentally observed regioselectivity. acs.org The interactions between the palladium catalyst and the aziridine substrate are key in determining the regioselection of the aziridine ring-opening. acs.org Similarly, for the phosphine-catalyzed Heine reaction, conceptual DFT has been used to rationalize the regioselectivity reversal observed with different substrates. nih.gov
The stereospecificity of reactions is also a key focus of computational studies. For example, the reduction of dibenzyl ketoxime with lithium aluminum hydride produces only the cis-2-benzyl-3-phenylaziridine. oup.comorgsyn.org This stereoselectivity is a characteristic feature of this synthetic method. orgsyn.org
Electronic Structure and Reactivity Modeling
The electronic structure of this compound is fundamental to its reactivity. acs.org Theoretical models are used to understand how the distribution of electrons within the molecule influences its chemical behavior. The nitrogen lone pair in the aziridine ring plays a crucial role in its reactivity, and its dynamics can affect the regioselectivity of reactions like lithiation. acs.org
The insertion of CO2 into aziridines is influenced by the electronic properties of the substituents. core.ac.uk Phenyl substitution has been shown to decrease the free energy barrier for this reaction more than methyl substitution. core.ac.uk Furthermore, the electrophilicity index, calculated from DFT, can be used to explain the reactivity of aziridines with different substituents. For example, electron-withdrawing groups on the aziridine nitrogen can render the ring more electron-poor and affect its reactivity. rsc.org
Basicity and Proton Affinity of Aziridine Nitrogen
The basicity of the nitrogen atom in an aziridine ring is a fundamental property governing its reactivity, particularly in acid-catalyzed reactions. Due to significant ring strain, aziridines exhibit unique basicity profiles compared to their acyclic or larger-ring counterparts. Computational studies, typically using Density Functional Theory (DFT), are employed to quantify this property through the calculation of proton affinity (PA) and gas-phase basicity (GB). nih.gov
While specific computational data for this compound were not found in the surveyed literature, studies on simpler analogs like aziridine and 2-phenylaziridine (B142167) offer significant insight. Ab initio investigations at the MP2/6-31G* level of theory have shown that in the gas phase, 2-phenylaziridine has a higher proton affinity than the parent aziridine. researchgate.net This increased basicity is attributed to the electronic effects of the phenyl group. However, this trend can be reversed in solution due to solvation effects. researchgate.net
| Compound | Computational Method | Calculated Proton Affinity (PA) | Key Finding |
|---|---|---|---|
| Aziridine | MP2/6-31G | Reference Value | Serves as a baseline for comparison. researchgate.net |
| 2-Phenylaziridine | MP2/6-31G | Higher than Aziridine (in gas phase) | The phenyl group increases the gas-phase basicity of the aziridine nitrogen. researchgate.net |
Radical Cation Formation and Subsequent Ring Opening
The oxidation of aziridines can lead to the formation of highly reactive radical cations. The fate of these intermediates is heavily dependent on the substitution pattern of the aziridine ring. Computational and experimental studies, including pulse radiolysis, have elucidated the conditions under which these radical cations undergo ring opening. researchgate.net
For aziridines like this compound, which have an alkyl group (benzyl) on the nitrogen and phenyl substituents on the carbon atoms, oxidation results in a spontaneous, stereospecific ring-opening. researchgate.net This process cleaves the carbon-carbon bond to yield a stabilized azomethine ylide radical cation. These ylide radical cations are characterized by broad absorptions in the 500–800 nm range. researchgate.net
Quantum chemical calculations confirm this reaction pathway, showing that the presence of a phenyl group on a carbon atom facilitates the ring-opening process upon formation of the radical cation. researchgate.net In contrast, if a phenyl ring is attached directly to the nitrogen atom, the resulting radical cation tends to retain its closed-ring structure, exhibiting different spectral properties. researchgate.net
| Aziridine Substitution Pattern | Oxidation Outcome | Intermediate Species | Experimental Evidence |
|---|---|---|---|
| N-Alkyl, C-Phenyl (e.g., this compound) | Spontaneous Ring Opening | Azomethine Ylide Radical Cation | Broad absorption in the 500-800 nm range in pulse radiolysis experiments. researchgate.net |
| N-Phenyl, C-Alkyl | Ring-Closed Structure Retained | Aziridine Radical Cation | Intense absorption band at 440-480 nm, similar to dimethylaniline radical cation. researchgate.net |
Influence of Substituents (e.g., Phenyl Rings) on Reaction Barriers
The phenyl and benzyl (B1604629) substituents on the this compound ring are not mere spectators; they exert profound electronic and steric influences that modulate the molecule's reactivity and lower reaction barriers for various transformations.
Electronic Effects: Computational studies have quantified the electronic influence of substituents on the reactivity of the aziridine ring. For instance, in a theoretical study on para-substituted phenylaziridines, it was found that electron-donating groups on the phenyl ring increase the proton affinity of the aziridine nitrogen. researchgate.net This demonstrates that the electronic character of the phenyl ring is transmitted through to the nitrogen atom, affecting its basicity and, by extension, its reactivity in acid-catalyzed processes. researchgate.net
Stabilization of Intermediates: In ring-opening reactions, the phenyl groups play a crucial role in stabilizing reactive intermediates, thereby lowering the activation energy for the reaction. During the formation of the azomethine ylide radical cation, the phenyl group at the carbon atom can stabilize the developing radical and cationic centers through resonance. researchgate.net Similarly, in nucleophilic ring-opening reactions, the phenyl group at a carbon atom stabilizes the partial negative charge that develops in the SN2 transition state or the full carbocation in an SN1-type mechanism. This stabilization favors cleavage at the benzylic carbon position. nih.gov
Steric Effects: The bulky benzyl and phenyl groups also exert significant steric hindrance. This steric pressure can influence the regioselectivity of reactions, directing incoming nucleophiles to the less hindered carbon atom of the aziridine ring. researchgate.net Furthermore, the conformation of the substituents can affect the reaction barriers. DFT calculations on related systems have shown that the preferred pathway for nucleophilic ring-opening involves a transition state where the substituent groups adopt a specific orientation to minimize steric clash and maximize electronic stabilization. researchgate.net
| Substituent | Position | Influence | Effect on Reaction Barrier |
|---|---|---|---|
| Phenyl | Carbon (C2/C3) | Electronic stabilization of adjacent radical or cationic centers via resonance. | Lowers the barrier for C-C or C-N bond cleavage at the benzylic position. nih.govresearchgate.net |
| Substituted Phenyl | Carbon (C2/C3) | Electron-donating groups increase the electron density of the ring system. | Increases basicity and can lower the barrier for electrophilic attack. researchgate.net |
| Benzyl | Nitrogen (N1) | Inductive effect and steric hindrance. | Modulates nitrogen basicity and sterically directs the approach of reagents. researchgate.net |
Applications of 2 Benzyl 3 Phenylaziridine in Complex Organic Synthesis
Construction of Nitrogen-Containing Heterocycles
The inherent ring strain of the aziridine (B145994) core in 2-benzyl-3-phenylaziridine is the driving force for its use in synthesizing larger, more complex heterocyclic structures. Through controlled ring-opening and subsequent cyclization or cycloaddition reactions, this compound serves as a valuable precursor to various nitrogen-containing rings.
Pyrrolidines and Pyrroles
The synthesis of five-membered nitrogen heterocycles, such as pyrrolidines and pyrroles, is a prominent application of this compound. The primary method involves the generation of an azomethine ylide intermediate. wikipedia.org Azomethine ylides are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.orgrsc.org
The process begins with the thermal or photochemical cleavage of the C2-C3 bond of the aziridine ring. For cis-2-benzyl-3-phenylaziridine, this electrocyclic ring-opening generates a corresponding azomethine ylide. This reactive intermediate can then be trapped in situ by an alkene or alkyne. wikipedia.org Reaction with an alkene dipolarophile leads to the formation of a highly substituted pyrrolidine (B122466) ring, often with significant stereocontrol, potentially creating up to four new stereocenters in a single step. wikipedia.org If an alkyne is used as the dipolarophile, the initial cycloadduct is a dihydropyrrole, which can then be oxidized to the corresponding aromatic pyrrole.
The general transformation is summarized in the following table:
| Reactant | Dipolarophile | Key Intermediate | Product Class | Ref. |
| This compound | Alkene (e.g., Dimethyl maleate) | Azomethine ylide | Polysubstituted Pyrrolidine | wikipedia.org |
| This compound | Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Azomethine ylide | Polysubstituted Pyrrole (after oxidation) | wikipedia.org |
This strategy is a powerful tool in synthetic chemistry due to its atom economy and ability to rapidly build molecular complexity. nih.govnih.govbeilstein-journals.orgrsc.org
Oxazolidines
Oxazolidines, five-membered heterocycles containing both nitrogen and oxygen, can be synthesized from this compound. nih.govorganic-chemistry.org The most common pathway involves the initial ring-opening of the aziridine to form a 1,2-amino alcohol, which is the key precursor for oxazolidine (B1195125) formation. nih.govorgsyn.org
This ring-opening can be achieved through acid-catalyzed hydrolysis, where water acts as the nucleophile, attacking one of the aziridine ring carbons. This reaction breaks the C-N bond and, after proton transfer, yields 1-amino-1,3-diphenylpropan-2-ol. This intermediate amino alcohol can then be condensed with an aldehyde or ketone to form the oxazolidine ring. organic-chemistry.orgorgsyn.org The choice of carbonyl compound determines the substitution at the C2 position of the resulting oxazolidine.
Alternatively, azomethine ylides generated from aziridines can undergo [3+2] cycloaddition reactions directly with carbonyl compounds. nih.gov For instance, the reaction of an azomethine ylide derived from this compound with an aldehyde would yield a substituted oxazolidine directly. organic-chemistry.orgnih.gov
| Starting Material | Reagent(s) | Key Intermediate | Product | Ref. |
| This compound | 1. H₃O⁺2. Aldehyde (R-CHO) | 1-Amino-1,3-diphenylpropan-2-ol | 4-Benzyl-2-R-5-phenyloxazolidine | nih.govorgsyn.org |
| This compound | Aldehyde (R-CHO), Heat | Azomethine ylide | 4-Benzyl-2-R-5-phenyloxazolidine | nih.gov |
Azaspiroalkanes
The synthesis of azaspiroalkanes, bicyclic compounds sharing a single nitrogen atom, represents a sophisticated use of aziridine chemistry. One established route involves the dimerization of azomethine ylides. rsc.org An azomethine ylide, generated from the ring-opening of this compound, can undergo a [3+3]-cycloaddition with a second molecule of the ylide. This dimerization leads to the formation of a piperazine (B1678402) core, which, depending on the substituents and reaction conditions, can be part of a more complex, spirocyclic framework.
Another approach is the reaction of the azomethine ylide with specific dipolarophiles that contain a tethered reactive site, facilitating a subsequent intramolecular cyclization to form the second ring of the spiro-system. While specific examples starting directly from this compound are highly specialized, the general principle of using azomethine ylides in cycloadditions to build spirocyclic systems is a known strategy. rsc.org For example, the reaction of an azomethine ylide with an isatin (B1672199) derivative can produce a dispiro-oxindole, a complex azaspiroalkane. rsc.org
Dihydroisoquinolinones
Dihydroisoquinolinones can be synthesized from precursors derived from this compound. The key strategy involves converting the aziridine into a β-arylethylamine derivative, which is a classic precursor for constructing the dihydroisoquinolinone skeleton. researchgate.netorganic-chemistry.org
First, a reductive ring-opening of this compound would yield 1,3-diphenylpropan-2-amine. This amine, a type of β-arylethylamine, can then undergo cyclization reactions. For example, through a Pictet-Spengler or Bischler-Napieralski type reaction sequence, the ethylamine (B1201723) side chain can be cyclized onto the phenyl ring (originally the 3-phenyl group of the aziridine) to form the dihydroisoquinoline core. Acylation of the nitrogen followed by acid-catalyzed cyclization would lead to the desired dihydroisoquinolinone. organic-chemistry.org This multi-step process transforms the simple aziridine into a significantly more complex, fused heterocyclic system.
Synthesis of Chiral Amines and Amino Alcohols
The defined stereochemistry of chiral this compound makes it an excellent starting material for the synthesis of enantiomerically enriched amines and amino alcohols. These products are valuable building blocks in medicinal chemistry and asymmetric synthesis. rsc.orgrsc.orgacs.orgnih.gov
The fundamental transformation is the nucleophilic ring-opening of the aziridine. nih.govrsc.org
Chiral Amino Alcohols : The hydrolytic ring-opening of the aziridine, typically under acidic or basic conditions, cleaves a C-N bond to afford a chiral 1,2-amino alcohol. nih.govresearchgate.net The reaction with water as the nucleophile proceeds with inversion of configuration at the center of attack, allowing for predictable stereochemical outcomes.
Chiral Amines : Reductive ring-opening of the aziridine leads to chiral amines. Using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can cleave the C-N bonds to produce 1,3-diphenylpropan-2-amine. orgsyn.org Alternatively, ring-opening with an amine nucleophile can lead to the synthesis of chiral 1,2-diamines, which are highly sought-after ligands and synthons. rsc.orgacs.org The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the aziridine substituents and the nature of the N-substituent.
The table below outlines these key transformations:
| Desired Product | Reaction Type | Typical Reagents | Resulting Compound | Ref. |
| Chiral Amino Alcohol | Hydrolytic Ring-Opening | H₂O / H⁺ or OH⁻ | (1R,2S)- or (1S,2R)-1-Amino-1,3-diphenylpropan-2-ol | nih.govresearchgate.net |
| Chiral Amine | Reductive Ring-Opening | LiAlH₄ or H₂/Pd-C | (R)- or (S)-1,3-Diphenylpropan-2-amine | orgsyn.org |
| Chiral 1,2-Diamine | Aminolytic Ring-Opening | R₂NH, Lewis Acid | (1R,2S)- or (1S,2R)-N¹,N¹-Dialkyl-1,3-diphenylpropane-1,2-diamine | rsc.orgrsc.org |
Preparation of β-Functionalized Alkylamines
The reactivity of the aziridine ring towards a wide range of nucleophiles allows for the synthesis of a diverse array of β-functionalized alkylamines. nih.govnih.govresearchgate.netrsc.org These compounds are characterized by a functional group located at the carbon atom beta to the nitrogen. The ring-opening of this compound provides a direct and stereocontrolled route to this structural motif.
The reaction involves the attack of a nucleophile at one of the aziridine's ring carbons (C2 or C3), leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is a critical aspect, often controllable by the choice of catalyst (e.g., Lewis acids) and the nature of the nucleophile.
A variety of nucleophiles can be employed, leading to a wide scope of products as detailed in the research findings below:
| Nucleophile | Reagent Example | Product Type | Research Findings | Ref. |
| Organometallics | Organocuprates (R₂CuLi) or Grignard Reagents (RMgBr) | β-Alkylated/Arylated Amines | These reagents allow for the formation of a new carbon-carbon bond, leading to highly substituted alkylamine backbones. | beilstein-journals.orgresearchgate.net |
| Phosphites | Dimethyl phosphite (B83602) | β-Aminophosphonates | Thermal addition of dimethyl phosphite to cis-2-benzoyl-1-benzyl-3-phenylaziridine (a related structure) occurs at C3 with C2-C3 bond cleavage. | rsc.org |
| Halides | TMSBr | β-Haloamines | Bromide-promoted ring opening can generate β-halopyridinium amines from N-pyridinium aziridines, which can be further functionalized. | nih.gov |
| Thiols | Thiophenol (PhSH) | β-Thioalkylamines | Thiolates are effective nucleophiles for the ring-opening of activated aziridines or related heterocycles like oxazolidinethiones. | psu.edu |
| Azides | Sodium Azide (B81097) (NaN₃) | β-Azidoamines | Azide serves as an excellent nucleophile, and the resulting β-azidoamine is a versatile intermediate that can be readily reduced to a 1,2-diamine. | rsc.org |
This modular approach provides rapid access to complex amines from a common aziridine precursor, highlighting the synthetic power of this strained heterocycle. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2-Benzyl-3-phenylaziridine to ensure experimental reproducibility?
- Answer : While specific data for this compound are unavailable, analogous aziridine derivatives and benzyl-containing compounds (e.g., 4-Benzylmorpholine-3-carboxylic acid) suggest storage in sealed, dry conditions at low temperatures (0–6°C) to prevent degradation . Safety protocols for similar compounds (e.g., Benzoin) recommend using personal protective equipment (PPE) such as gloves and eye protection, avoiding inhalation of dust, and working in well-ventilated areas . Contingency plans for spills or exposure should follow guidelines for aromatic amines, including immediate decontamination and medical consultation .
Q. How can researchers verify the purity of this compound, and what analytical methods are suitable?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (>97% purity thresholds) is commonly used for aziridine derivatives, as seen in quality control data for 4-Benzylmorpholine-3-carboxylic acid . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly to resolve stereochemistry and detect byproducts from ring-opening reactions.
Q. What synthetic routes are feasible for synthesizing this compound?
- Answer : Aziridines are typically synthesized via Staudinger reactions (imine cyclization) or nucleophilic ring-opening of epoxides followed by re-closure. For benzyl-substituted analogs, Knoevenagel condensation or Grignard additions may introduce aromatic groups . Catalytic methods using chiral ligands (e.g., oxazolidinones) could enantioselectively control the aziridine ring .
Advanced Research Questions
Q. How should researchers resolve contradictions in reactivity data for this compound across different experimental conditions?
- Answer : Contradictions in reactivity (e.g., ring-opening vs. stability) may arise from solvent polarity, temperature, or catalytic systems. Iterative experimental design, as recommended in qualitative research , involves isolating variables (e.g., testing under inert vs. aerobic conditions) and employing control experiments. Statistical tools (e.g., ANOVA) can quantify the significance of observed discrepancies .
Q. What mechanistic insights explain the stereoselectivity of this compound in nucleophilic addition reactions?
- Answer : Computational studies (DFT calculations) can model transition states to predict regioselectivity. For example, steric hindrance from the benzyl group may favor nucleophilic attack at the less substituted carbon. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling could corroborate theoretical models .
Q. How does the electronic environment of this compound influence its stability in acidic vs. basic media?
- Answer : Aziridines are prone to acid-catalyzed ring-opening due to protonation of the nitrogen lone pair. Substituent effects (e.g., electron-donating benzyl groups) can stabilize the ring by reducing electrophilicity. Comparative studies using Hammett plots or pH-dependent NMR kinetics are recommended to quantify these effects .
Q. What strategies mitigate bias when interpreting conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives?
- Answer : Triangulation of analytical methods (e.g., X-ray crystallography for definitive structure assignment) reduces bias. Mixed-methods frameworks, as proposed in social science research , emphasize cross-validating data sources and peer review to address inconsistencies.
Methodological Guidance
Q. How can time-dependent degradation studies be designed to assess this compound’s shelf life?
- Answer : Accelerated stability testing under varying temperatures/humidity levels (ICH Q1A guidelines) can extrapolate degradation kinetics. HPLC monitoring at intervals (e.g., 0, 1, 3, 6 months) quantifies impurity profiles, while Arrhenius equations predict long-term stability .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?
- Answer : Non-linear regression models (e.g., sigmoidal curves for IC₅₀ values) and bootstrap sampling (as used in presenteeism studies ) improve confidence intervals. Bayesian methods account for prior data variability in low-sample-size experiments.
Notes on Evidence Limitations
- Direct data on this compound are absent in the provided evidence; responses are extrapolated from analogous compounds (e.g., benzyl-substituted morpholines, aziridine reactivity) and methodological frameworks .
- Commercial sources (e.g., Kanto Reagents, Sigma-Aldrich) are cited for handling protocols but excluded per reliability criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
